

An In-Depth Technical Guide to 3-Nitroformanilide: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 3-Nitroformanilide

CAS No.: 102-38-5

Cat. No.: B091529

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Introduction

3-Nitroformanilide, systematically known as N-(3-nitrophenyl)formamide, is a valuable chemical intermediate in the synthesis of a variety of organic compounds. Its molecular structure, featuring both a nitro group and a formanilide moiety on an aromatic ring, imparts a unique reactivity profile that makes it a versatile building block in the production of dyes, pigments, and pharmaceuticals. This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, reactivity, applications, and safety considerations of **3-Nitroformanilide**, offering insights for its effective utilization in research and development.

Chemical Structure and Identification

3-Nitroformanilide is a derivative of 3-nitroaniline where the amino group has been formylated. The presence of the electron-withdrawing nitro group at the meta position relative

to the formamido group significantly influences the electronic properties and reactivity of the aromatic ring.

Key Identifiers:

- IUPAC Name: N-(3-nitrophenyl)formamide
- Synonyms: **3-Nitroformanilide**, m-Nitroformanilide, N-Formyl-m-nitroaniline
- CAS Number: 102-38-5[1][2]
- Molecular Formula: C₇H₆N₂O₃[2]
- Molecular Weight: 166.14 g/mol [2][3]

Caption: Chemical structure of **3-Nitroformanilide**.

Physicochemical Properties

3-Nitroformanilide is a solid at room temperature, with its color and solubility being key characteristics for its handling and use in synthesis.

Property	Value	Reference
Appearance	Yellow to orange crystalline powder	[4]
Melting Point	110-112 °C or 132-133 °C	[2][4]
Solubility	Slightly soluble in water; soluble in organic solvents	[4]
Density	1.407 g/cm ³	[2]
Boiling Point	368.5 °C at 760 mmHg	[2]
Flash Point	176.7 °C	[2]

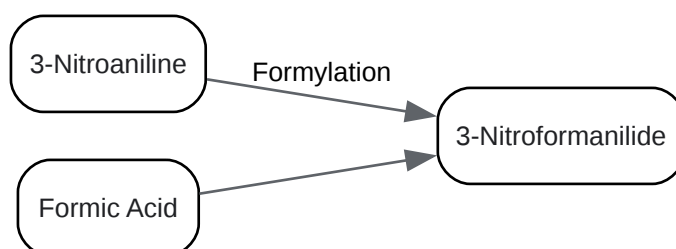
Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of **3-Nitroformanilide**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the formyl proton. The chemical shifts and coupling constants will be influenced by the positions of the nitro and formamido groups on the aromatic ring.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the nitro group and the carbonyl carbon of the formyl group being significantly deshielded. Aromatic and alkene carbons typically resonate in the 110-150 ppm range, while amide carbonyl carbons are found between 160-180 ppm. [5]
- Infrared (IR) Spectroscopy: The IR spectrum of **3-Nitroformanilide** will exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the formyl group, and the asymmetric and symmetric stretching of the nitro group. The N-H stretch for secondary amides appears as a single weak band in the 3300-3000 cm⁻¹ region. [6] The C=O stretch for amides is typically observed between 1690-1630 cm⁻¹. [7] The asymmetric and symmetric N-O stretching vibrations for an aromatic nitro group are expected in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. [8]

Synthesis of 3-Nitroformanilide

The most common and direct method for the synthesis of **3-Nitroformanilide** is the N-formylation of 3-nitroaniline. This reaction can be achieved using various formylating agents, with formic acid being a practical and widely used reagent. [9]



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Caption: Synthesis of **3-Nitroformanilide** from 3-nitroaniline.

Experimental Protocol: N-Formylation of 3-Nitroaniline with Formic Acid

This protocol is based on general procedures for the N-formylation of amines using formic acid.
[\[9\]](#)[\[10\]](#)

Materials:

- 3-Nitroaniline
- Formic acid (85-98%)
- Toluene
- Dean-Stark apparatus
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-nitroaniline (1 equivalent) and toluene.
- **Addition of Formic Acid:** Add formic acid (1.0-1.2 equivalents) to the flask.[\[10\]](#)
- **Azeotropic Dehydration:** Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-9 hours).[\[10\]](#) The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[10\]](#)
- **Workup:** Once the reaction is complete, allow the mixture to cool to room temperature.
- **Isolation:** Remove the toluene under reduced pressure. The resulting crude **3-Nitroformanilide** is often of sufficient purity for many applications.[\[10\]](#)

- Purification (Optional): If further purification is required, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[10]

Causality Behind Experimental Choices:

- Formic Acid as Reagent: Formic acid is an effective and readily available formylating agent. The reaction proceeds via nucleophilic attack of the amine on the protonated formic acid, followed by dehydration.[9]
- Toluene and Dean-Stark Trap: The use of toluene as a solvent and a Dean-Stark apparatus is crucial for driving the equilibrium of the reaction towards the product by continuously removing the water byproduct. This is a classic application of Le Chatelier's principle.

Reactivity and Applications

The chemical reactivity of **3-Nitroformanilide** is dictated by the interplay between the electron-withdrawing nitro group and the formamido group.

- Reactivity of the Aromatic Ring: The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group.[11][12]
- Reactivity of the Formyl Group: The formyl group can be hydrolyzed back to the amine under acidic or basic conditions. The N-H proton of the formamide is weakly acidic.
- Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing a route to 3-aminoformanilide, a useful bifunctional intermediate.

Applications in Synthesis

3-Nitroformanilide serves as a key intermediate in several synthetic pathways:

- Dye Synthesis: Nitrophenyl compounds are critical intermediates in the manufacturing of a wide range of dyes. The nitro group acts as a chromophore and can be reduced to an amino group, which can then be diazotized and coupled to form azo dyes.[13][14]
- Pharmaceutical Synthesis: Formamides are important intermediates in the synthesis of various pharmaceuticals.[4][12] The formyl group can serve as a protecting group for the

amine or as a precursor for other functional groups. While specific examples directly citing **3-Nitroformanilide** are not abundant in the immediate search results, its role as a nitroaromatic amine derivative suggests its potential use in the synthesis of bioactive molecules where a substituted aniline is a key pharmacophore. Aromatic nitro compounds are precursors to many drugs.[15]

- Intermediate for Further Functionalization: **3-Nitroformanilide** can be further modified at the nitro group (e.g., reduction) or through reactions involving the formyl group to generate a diverse array of substituted aromatic compounds for various research and industrial applications.

Safety and Toxicology

Detailed toxicological data specifically for **3-Nitroformanilide** is limited. However, information on related compounds provides some guidance on its potential hazards. For instance, N-(3-Nitrophenyl)acetamide is classified as a skin and eye irritant and may cause skin sensitization and respiratory irritation.[16][17] It is prudent to handle **3-Nitroformanilide** with similar precautions.

General Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18]
- Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[18]
- Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke while handling the compound. Wash hands thoroughly after handling.[18]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]

As with any chemical, a thorough review of the Safety Data Sheet (SDS) is essential before handling **3-Nitroformanilide**.

References

- Stenutz, R. N-(3-nitrophenyl)formamide. NIST Chemistry WebBook. [\[Link\]](#)
- Scribd. Preparation of P-Nitroaniline. [\[Link\]](#)
- SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [\[Link\]](#)
- UCLA Chemistry & Biochemistry. IR: nitro groups. [\[Link\]](#)
- NIH National Library of Medicine. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [\[Link\]](#)
- NIH National Library of Medicine. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. [\[Link\]](#)
- ResearchGate. (PDF) N -(3-Nitrophenyl)maleimide. [\[Link\]](#)
- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
- ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... [\[Link\]](#)
- ChemTalk. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [\[Link\]](#)
- Carl ROTH. Safety Data Sheet: Formamide. [\[Link\]](#)
- Google Patents. RU2201917C2 - Method of synthesis of 3-nitrodiphenylamine.
- NIH National Library of Medicine. Formylation of Amines. [\[Link\]](#)
- ResearchGate. IR-spectra of diphenyl nitramine and references of 4NDPA and 2NDPA. [\[Link\]](#)
- Research Square. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. [\[Link\]](#)
- NIH National Library of Medicine. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [\[Link\]](#)

- Organic Syntheses. m-NITROPHENOL. [\[Link\]](#)
- YouTube. 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. [\[Link\]](#)
- Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [\[Link\]](#)
- Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. [\[Link\]](#)
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [\[Link\]](#)
- Organic Syntheses. β -PHENYLHYDROXYLAMINE. [\[Link\]](#)
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [\[Link\]](#)
- NIH National Library of Medicine. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. [\[Link\]](#)
- Compound Interest. a guide to ^{13}C nmr chemical shift values. [\[Link\]](#)
- PURKH. Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. [\[Link\]](#)
- The Royal Society of Chemistry. Efficient N-Formylation of Primary Aromatic Amines Using Novel Solid Acid Magnetic Nanocatalyst. [\[Link\]](#)
- Oregon State University. ^{13}C NMR Chemical Shift. [\[Link\]](#)
- University of Regensburg. ^1H NMR Spectroscopy. [\[Link\]](#)
- Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [\[Link\]](#)
- NPTEL. CONTENTS 1. ^{13}C NMR spectroscopy • Chemical shift. [\[Link\]](#)

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Sources

- [1. researchgate.net](https://researchgate.net) [researchgate.net]
- [2. alfa-chemistry.com](https://alfa-chemistry.com) [alfa-chemistry.com]
- [3. scs.illinois.edu](https://scs.illinois.edu) [scs.illinois.edu]
- [4. researchgate.net](https://researchgate.net) [researchgate.net]
- [5. 13C NMR Chemical Shift](https://sites.science.oregonstate.edu) [sites.science.oregonstate.edu]
- [6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk](https://chemistrytalk.org) [chemistrytalk.org]
- [7. masterorganicchemistry.com](https://masterorganicchemistry.com) [masterorganicchemistry.com]
- [8. orgchemboulder.com](https://orgchemboulder.com) [orgchemboulder.com]
- [9. N-Methylformamide\(123-39-7\) 13C NMR](https://m.chemicalbook.com) [m.chemicalbook.com]
- [10. masterorganicchemistry.com](https://masterorganicchemistry.com) [masterorganicchemistry.com]
- [11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC](https://pubmed.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [12. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [13. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC](https://pubmed.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [14. NMR Chemical Shifts of Impurities](https://sigmaaldrich.com) [sigmaaldrich.com]
- [15. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro\(het\)arene Core - PMC](https://pubmed.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [16. carlroth.com:443](https://carlroth.com:443) [carlroth.com:443]
- [17. echemi.com](https://echemi.com) [echemi.com]
- [18. carlroth.com](https://carlroth.com) [carlroth.com]
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